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Compound of Interest

Compound Name: Lentztrehalose C

Cat. No.: B10855774 Get Quote

Lentztrehalose C Technical Support Center
This technical support guide provides researchers, scientists, and drug development

professionals with essential information for modifying Lentztrehalose C dosage across

different animal models.

Frequently Asked Questions (FAQs)
Q1: We have been using Lentztrehalose C in our mouse models with good results. We now

want to expand our studies to include rats and rabbits. What is the recommended dosage for

these animals?

A1: Currently, specific dosage recommendations for Lentztrehalose C have only been

established in mouse models. Direct dose conversion based on body weight alone is not

recommended as it can lead to inaccurate dosing. The most appropriate method for

extrapolating dosages between animal species is allometric scaling, which is based on the

body surface area (BSA).

To estimate the appropriate dose for a new animal model, you can use the following steps:

Determine the effective dose (in mg/kg) from your existing mouse model experiments.

Use the appropriate Km ratio to convert the mouse dose to the equivalent dose for the target

species (e.g., rat or rabbit). The Km factor is a conversion factor that relates body weight to
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body surface area.

Please refer to the tables in the "Quantitative Data Summary" section below for the necessary

conversion factors and a sample calculation. We strongly recommend performing a pilot dose-

ranging study in the new animal model to confirm the optimal dose.

Q2: We are seeing less significant effects of Lentztrehalose C in our new rabbit model

compared to our mouse studies, even after applying allometric scaling. What could be the

reason?

A2: While allometric scaling provides a robust starting point, several factors can contribute to

inter-species variations in drug response:

Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion

(ADME) of Lentztrehalose C can vary significantly between species.

Metabolic Rates: Different metabolic rates can affect the processing and clearance of the

compound.

Target Receptor Density and Affinity: The expression levels and binding affinity of the

molecular targets of Lentztrehalose C may differ across species.

If you are observing suboptimal effects, we recommend the following troubleshooting steps:

Conduct a Dose-Response Study: Perform a study with a range of doses to determine the

optimal dosage for the rabbit model.

Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to understand the

bioavailability and half-life of Lentztrehalose C in rabbits compared to mice.

Review Administration Route: Ensure the route of administration is appropriate and

consistent across your studies.

Q3: Is there a known maximum tolerated dose (MTD) for Lentztrehalose C in common animal

models?
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A3: Acute toxicity studies in ICR mice have shown no adverse effects at doses up to 500 mg/kg

for both oral (p.o.) and intravenous (i.v.) administration.[1] However, the MTD has not been

formally established for other species. It is crucial to conduct a dose escalation study to

determine the MTD in your specific animal model and for your intended duration of treatment.

Q4: How does the bioavailability of Lentztrehalose C compare to its parent compound,

trehalose?

A4: Lentztrehalose C exhibits significantly better stability and bioavailability compared to

trehalose.[1][2][3] Trehalose is readily degraded by the enzyme trehalase in the intestine and

kidneys, leading to low systemic exposure when administered orally.[1][3][4] In contrast,

lentztrehaloses, including Lentztrehalose C, are minimally hydrolyzed by mammalian

trehalase.[3] Studies in mice have shown that after oral administration of 0.5 g/kg,

lentztrehaloses were detected in the blood at levels greater than 1 μg/mL over several hours,

while trehalose was not clearly detected.[2] This improved bioavailability means that

Lentztrehalose C can often be administered at a lower dose than trehalose to achieve

comparable or even enhanced therapeutic effects.[1][4]

Quantitative Data Summary
Table 1: Allometric Scaling Conversion Factors
This table provides the necessary Km factors to convert a known dose from one animal species

to an equivalent dose in another based on body surface area.

Species Body Weight (kg)
Body Surface Area
(m²)

K_m_ Factor (Body
Weight/BSA)

Mouse 0.02 0.0066 3.0

Rat 0.15 0.025 6.0

Rabbit 1.8 0.15 12.0

Dog 10 0.50 20.0

Human 60 1.62 37.0

Formula for Dose Conversion:
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Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (K_m_ of Species 1 / K_m_ of

Species 2)

Example Calculation: Converting a Mouse Dose to a Rat Dose

If the effective dose of Lentztrehalose C in a mouse is 100 mg/kg:

Dose in Rat (mg/kg) = 100 mg/kg x (3.0 / 6.0) = 50 mg/kg

Table 2: Reported Dosages of Lentztrehalose and
Related Compounds in Mice

Compound Animal Model Dosage
Route of
Administration

Observed
Effect

Lentztrehalose ICR Mouse 500 mg/kg p.o. / i.v.
No acute toxicity

observed[1]

Lentztrehaloses ICR Mouse
0.5 g/kg (500

mg/kg)
Oral

Detected in

blood, unlike

trehalose[2]

Lentztrehalose Mouse

1/4 to 1/2 the

amount of

trehalose

Not specified

Comparable or

better antitumor,

bone

reinforcement,

and suppression

of obesity

activities[1][4]

Trehalose

Alzheimer's

Disease Mouse

Model

2% or 4%

solution in

drinking water

Oral (in drinking

water)

Dose-dependent

activation of

autophagy and

restoration of

behavioral

deficits[5][6]
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Protocol for a Pilot Dose-Ranging Study
This protocol outlines a general procedure to determine the effective and tolerated dose of

Lentztrehalose C in a new animal model.

Animal Model Selection:

Select a cohort of healthy animals of the desired species, age, and weight.

Ensure proper acclimatization to the facility for at least one week before the experiment.

Dose Calculation and Preparation:

Calculate a starting dose based on allometric scaling from a known effective dose in

another species (e.g., mouse).

Prepare three to five dose levels, including the calculated starting dose, a lower dose, and

one to three higher doses.

Dissolve Lentztrehalose C in a sterile, appropriate vehicle (e.g., saline or water).

Animal Grouping and Administration:

Randomly assign animals to different dose groups, including a vehicle control group (n=3-

5 animals per group).

Administer the assigned dose of Lentztrehalose C or vehicle via the intended route (e.g.,

oral gavage, intraperitoneal injection).

Monitoring and Observation:

Monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and

water intake, at regular intervals for a predetermined period (e.g., 24-72 hours for acute

toxicity, longer for chronic studies).

Collect relevant biological samples (e.g., blood, tissue) at specified time points to assess

efficacy and potential toxicity markers.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10855774?utm_src=pdf-body
https://www.benchchem.com/product/b10855774?utm_src=pdf-body
https://www.benchchem.com/product/b10855774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Analyze the collected data to determine the dose-response relationship.

Identify the No Observed Adverse Effect Level (NOAEL) and the optimal effective dose.

Visualizations
Lentztrehalose C - Proposed Autophagy Induction
Pathway
Lentztrehalose C is believed to induce autophagy through a mechanism similar to its parent

compound, trehalose. This process is primarily mTOR-independent and involves the activation

of Transcription Factor EB (TFEB).
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Caption: Proposed mechanism of Lentztrehalose C-induced autophagy via TFEB activation.

Experimental Workflow for Interspecies Dose
Extrapolation
This workflow illustrates the logical steps for determining the appropriate dosage of

Lentztrehalose C when moving from an established animal model to a new one.
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Caption: Workflow for determining Lentztrehalose C dosage in a new animal model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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